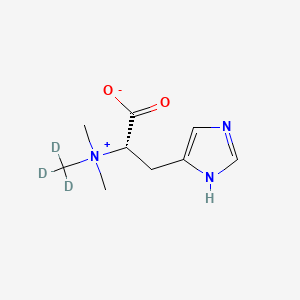

L-Hercynine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

200.25 g/mol |

IUPAC Name |

(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C9H15N3O2/c1-12(2,3)8(9(13)14)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H-,10,11,13,14)/t8-/m0/s1/i1D3 |

InChI Key |

GPPYTCRVKHULJH-TUWYYBGVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=CN1)C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C(CC1=CN=CN1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Stability of L-Hercynine-d3 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential considerations and methodologies for assessing the stability of L-Hercynine-d3, a deuterated internal standard crucial for the accurate quantification of L-Hercynine in biological matrices. While specific public data on the stability of this compound is limited, this document outlines the best practices and recommended experimental protocols based on established regulatory guidelines for bioanalytical method validation.

Introduction to this compound and its Importance in Bioanalysis

L-Hercynine is the precursor to ergothioneine, a compound of significant interest in research due to its potential role in oxidative stress and other biological processes.[1][2] Accurate measurement of L-Hercynine in biological samples is therefore critical. This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it helps to correct for variability during sample preparation, chromatography, and ionization.[4] The fundamental assumption underpinning its use is that the SIL-IS is stable throughout the sample collection, storage, and analysis process.

Deuterated compounds, like this compound, are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5][6] This labeling provides a mass shift that allows for its differentiation from the endogenous analyte by the mass spectrometer, while ideally maintaining identical physicochemical properties.[4][7]

Core Principles of Stability Assessment

The stability of an analyte and its internal standard in a given biological matrix is a critical parameter that must be thoroughly evaluated during bioanalytical method validation.[8][9] Insufficient stability can lead to inaccurate quantification, thereby compromising the integrity of pharmacokinetic, toxicokinetic, and biomarker data. Stability evaluations are designed to mimic the conditions that study samples will undergo from the point of collection to the final analysis.

Key stability assessments include:

-

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[8][9]

-

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the typical sample handling and preparation time.[8][9]

-

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature for an extended duration.[8][9]

-

Stock Solution and Working Solution Stability: Confirms the stability of the analyte in the solvent used to prepare stock and working solutions.[9]

-

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples in the autosampler.[9]

Experimental Protocols for Stability Assessment of this compound

The following are detailed, generalized protocols for assessing the stability of this compound in biological matrices such as plasma or whole blood. These protocols are based on general bioanalytical method validation guidelines.

General Considerations

-

Matrix Selection: The stability studies should be conducted in the same biological matrix as the intended study samples (e.g., human plasma, whole blood).

-

Concentration Levels: Stability should be assessed using at least two concentration levels: a low quality control (LQC) and a high quality control (HQC) concentration.

-

Replicates: A minimum of three replicates should be analyzed for each concentration level and time point.

-

Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Freeze-Thaw Stability

This experiment is designed to determine if this compound is stable after being frozen and thawed multiple times.

Protocol:

-

Spike a fresh batch of the biological matrix with this compound at LQC and HQC concentration levels.

-

Aliquot the spiked samples into individual vials.

-

Analyze one set of aliquots (n≥3 for each level) immediately to establish the baseline (T=0) concentration.

-

Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).[10][11]

-

After the final thaw cycle, analyze the samples and compare the results to the baseline concentrations.

Short-Term (Bench-Top) Stability

This experiment evaluates the stability of this compound in the matrix at ambient temperature.

Protocol:

-

Spike a fresh batch of the biological matrix with this compound at LQC and HQC levels.

-

Analyze a set of samples immediately to establish the baseline (T=0) concentration.

-

Leave the remaining spiked samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.

-

After the specified time, analyze the samples and compare the results to the baseline concentrations.

Long-Term Stability

This experiment assesses the stability of this compound over an extended period under frozen conditions.

Protocol:

-

Spike a fresh batch of the biological matrix with this compound at LQC and HQC levels.

-

Aliquot the samples into multiple vials for analysis at different time points.

-

Analyze a set of aliquots immediately to establish the baseline (T=0) concentration.

-

Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze.[11][12]

-

Compare the results from each time point to the baseline concentrations.

Data Presentation and Interpretation

All quantitative stability data should be summarized in clear and concise tables to allow for easy comparison. The tables should include the nominal concentrations, the mean measured concentrations at each time point, the accuracy (as a percentage of the nominal concentration), and the precision (as the coefficient of variation, %CV).

Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

| Nominal Conc. (ng/mL) | Freeze-Thaw Cycles | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |

| 50 | 0 | 49.5 | 99.0 | 2.5 |

| 1 | 48.9 | 97.8 | 3.1 | |

| 3 | 49.2 | 98.4 | 2.8 | |

| 5 | 48.7 | 97.4 | 3.5 | |

| 400 | 0 | 405.2 | 101.3 | 1.9 |

| 1 | 401.8 | 100.5 | 2.2 | |

| 3 | 403.5 | 100.9 | 2.0 | |

| 5 | 399.6 | 99.9 | 2.6 |

Table 2: Example of Short-Term (Bench-Top) Stability Data for this compound in Human Plasma at Room Temperature

| Nominal Conc. (ng/mL) | Storage Time (hours) | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |

| 50 | 0 | 50.1 | 100.2 | 2.1 |

| 4 | 49.8 | 99.6 | 2.9 | |

| 8 | 49.5 | 99.0 | 3.3 | |

| 24 | 48.9 | 97.8 | 3.8 | |

| 400 | 0 | 398.7 | 99.7 | 1.5 |

| 4 | 401.1 | 100.3 | 1.8 | |

| 8 | 397.5 | 99.4 | 2.1 | |

| 24 | 395.9 | 99.0 | 2.5 |

Table 3: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C

| Nominal Conc. (ng/mL) | Storage Time (months) | Mean Measured Conc. (ng/mL) (n=3) | Accuracy (%) | Precision (%CV) |

| 50 | 0 | 49.7 | 99.4 | 2.3 |

| 1 | 50.3 | 100.6 | 2.7 | |

| 3 | 49.1 | 98.2 | 3.0 | |

| 6 | 48.8 | 97.6 | 3.4 | |

| 12 | 48.5 | 97.0 | 3.9 | |

| 400 | 0 | 402.6 | 100.7 | 1.7 |

| 1 | 405.0 | 101.3 | 2.0 | |

| 3 | 399.8 | 99.9 | 2.3 | |

| 6 | 397.2 | 99.3 | 2.8 | |

| 12 | 394.8 | 98.7 | 3.1 |

Potential Degradation Pathways and Considerations

L-Hercynine is a known oxidation product of ergothioneine.[13][14] While deuteration generally does not alter the chemical reactivity of a molecule, it is prudent to consider potential degradation pathways. The imidazole ring of hercynine could be susceptible to oxidation, especially in the presence of strong oxidizing agents or reactive oxygen species.[13][15] Therefore, it is important to minimize the exposure of samples to air and light and to store them at low temperatures to reduce the rate of any potential chemical or enzymatic degradation.

Conclusion and Recommendations

The stability of this compound is paramount for its reliable use as an internal standard in regulated bioanalysis. While specific stability data for this compound is not extensively published, adherence to the rigorous, well-established protocols for freeze-thaw, short-term, and long-term stability testing outlined in this guide will ensure the integrity of bioanalytical data. It is recommended that stock solutions of this compound be prepared in a non-aqueous solvent such as methanol and stored at 4°C or lower.[16] All stability experiments should be performed in the relevant biological matrix and should cover the expected conditions of sample handling, storage, and analysis. By systematically evaluating and documenting the stability of this compound, researchers can have high confidence in the accuracy and reproducibility of their bioanalytical results.

References

- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 10. The freeze-thaw stability of flavor high internal phase emulsion and its application to flavor preservation and 3D printing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term stability of dentin matrix following treatment with various natural collagen cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A proposed antioxidation mechanism of ergothioneine based on the chemically derived oxidation product hercynine and further decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Metabolic Journey of L-Hercynine-d3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the metabolic fate of L-Hercynine, a pivotal molecule in cellular biochemistry, with a specific focus on its deuterated form, L-Hercynine-d3, used in in vivo studies. L-Hercynine, the trimethylated betaine of histidine, is not only a crucial intermediate in the biosynthesis of the potent antioxidant L-ergothioneine in certain microbes but also a metabolite of ergothioneine in mammals.[1][2][3][4] The use of stable isotope-labeled this compound is invaluable for tracing its metabolic pathways and understanding its contribution to the ergothioneine pool.[5]

While comprehensive in vivo absorption, distribution, metabolism, and excretion (ADME) studies focusing solely on the administration of this compound are not extensively detailed in publicly available literature, its metabolic fate is intrinsically linked to that of L-ergothioneine. This guide synthesizes the available data to provide a robust understanding of its biological significance, supported by detailed experimental protocols and quantitative data from related in vivo research.

Core Metabolic Pathways

In mammals, L-Hercynine is primarily known as a metabolite of dietary L-ergothioneine, formed through a desulfurization reaction.[6][7] Conversely, in microorganisms capable of synthesizing ergothioneine, L-Hercynine is a direct precursor.[1][2][3][8] The following diagram illustrates these key metabolic transformations.

Experimental Protocols for In Vivo Analysis

The following section outlines a detailed methodology for conducting an in vivo study to investigate the tissue distribution of L-Hercynine and its metabolites, adapted from studies on L-ergothioneine.[9][10] The use of this compound as the test article allows for its distinction from endogenous L-Hercynine via mass spectrometry.

Animal Model and Administration

-

Species: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimation: Animals are acclimated for at least one week prior to the study, with access to standard chow and water ad libitum.

-

Dosing: this compound is dissolved in saline and administered via oral gavage. A typical dosing regimen could be daily administration for 1, 7, and 28 days to assess both acute and chronic distribution.

Sample Collection and Processing

-

Timeline: Animals are euthanized 24 hours after the final dose.

-

Blood Collection: Whole blood is collected via cardiac puncture into EDTA-coated tubes. A portion is reserved for whole blood analysis, and the remainder is centrifuged to separate plasma.

-

Tissue Collection: Organs of interest (liver, kidney, spleen, brain, heart, lungs, intestines, eye) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

-

Homogenization: Tissue samples are homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension for extraction.

-

Storage: All samples (plasma, whole blood, tissue homogenates) are immediately frozen and stored at -80°C pending analysis.

Bioanalytical Method: LC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound and its metabolites.

-

Sample Preparation: Protein precipitation is a common method for sample cleanup. An aliquot of the biological matrix (plasma, tissue homogenate) is mixed with a cold organic solvent (e.g., acetonitrile containing an internal standard). After vortexing and centrifugation, the supernatant is collected for analysis.

-

Chromatography: Separation is typically achieved on a C18 or HILIC column with a gradient elution using mobile phases such as water and acetonitrile with formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for the analyte (this compound), its potential metabolites (e.g., Ergothioneine-d3), and the internal standard.

The following diagram outlines the general experimental workflow.

Quantitative Data: Tissue Distribution

While direct administration studies with this compound are limited, valuable insights can be drawn from studies where L-ergothioneine was administered to mice, and the resulting tissue levels of its metabolite, L-Hercynine, were quantified.[9][10] The data below represents the basal levels of L-Hercynine found in various tissues of male C57BL/6J mice. These levels reflect the endogenous state before any experimental administration and are approximately 100 times lower than the corresponding ergothioneine concentrations.[9][11]

| Tissue | Mean Hercynine Concentration (pg/mg or pg/µl) ± SEM |

| Liver | 869.10 ± 76.53 |

| Whole Blood | 544.53 ± 21.02 |

| Spleen | 368.92 ± 22.13 |

| Lung | 219.11 ± 36.63 |

| Kidney | 184.81 ± 22.45 |

| Heart | 146.24 ± 21.27 |

| Small Intestine | 76.33 ± 8.09 |

| Large Intestine | 72.90 ± 16.88 |

| Eye | 27.26 ± 2.21 |

| Brain | 15.62 ± 3.84 |

Table 1: Basal Hercynine Levels in Mouse Tissues. Data sourced from Tang et al., 2018.[9][10]

Observations from prolonged administration of L-ergothioneine indicate that hercynine levels tend to increase in most tissues over time, with a notable accumulation observed in the brain after 28 days of administration. [9][10] This suggests that hercynine can cross the blood-brain barrier and may have a specific role in the central nervous system.

Summary and Future Directions

The metabolic fate of this compound is of significant interest due to its dual role as a precursor and metabolite of the vital antioxidant, L-ergothioneine. In vivo studies using deuterated L-Hercynine are crucial for delineating its specific ADME properties and understanding its direct contribution to the ergothioneine pool versus its other potential metabolic pathways.

The provided experimental framework offers a robust starting point for such investigations. Key findings from related studies show that L-Hercynine is widely distributed throughout the body, with the highest basal concentrations in the liver and whole blood.[9] Its ability to accumulate in the brain with prolonged exposure warrants further investigation into its potential neurological functions.[9][12]

Future research should focus on conducting comprehensive pharmacokinetic studies following direct administration of this compound to elucidate its bioavailability, rate of absorption, and routes of excretion. Such studies will be instrumental in fully understanding the biological significance of this important redox metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoledo.edu [utoledo.edu]

- 4. Biosynthesis of ergothioneine from endogenous hercynine in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]

L-Hercynine-d3: A Technical Guide to its Spectrometric Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectral characterization data available for L-Hercynine-d3. This compound, a deuterated isotopologue of L-Hercynine, serves as a critical internal standard in quantitative bioanalytical studies, particularly in the investigation of the ergothioneine biosynthetic pathway and its role in various physiological and pathological processes.

Core Quantitative Data

This compound is the N,N,N-trimethyl-d3 derivative of L-histidine. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂D₃N₃O₂ | [1][2] |

| Molecular Weight | 200.25 g/mol | [1][2] |

| CAS Number | 1639966-63-4 | [1][2] |

| Purity (HPLC) | 99.80% | [1] |

| Isotopic Enrichment | 99.8% | [1] |

| Appearance | White to light yellow solid | [1] |

Mass Spectrometric Characterization

Direct mass spectral data for underivatized this compound is not extensively available in the public domain. However, detailed methodologies for the analysis of its derivatized form are well-documented, providing a robust framework for its quantification in biological matrices. For comparison, the mass spectral data for non-deuterated L-Hercynine shows a parent ion at m/z 198.1989 and a product ion at m/z 95.0938 in ESI+ mode.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Derivatized this compound

A common challenge in the mass spectrometric analysis of zwitterionic compounds like L-Hercynine is their poor ionization efficiency. To overcome this, a derivatization step is often employed prior to LC-MS/MS analysis. A widely used method involves derivatization with diethylpyrocarbonate (DEPC).

Experimental Protocol: Quantitative Analysis of Hercynine and this compound in Human Whole Blood [4][5]

-

Sample Preparation: Red blood cells are lysed using cold water, and the sample is filtered through micro concentrators at 4 °C.

-

Derivatization: The clear filtrate is treated with diethylpyrocarbonate to form the carbethoxy derivative of hercynine and this compound.

-

Chromatographic Separation: The derivatized analytes are separated on a C18 column using an isocratic mobile phase of aqueous 0.1% v/v formic acid and acetonitrile (95:5).

-

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

The table below summarizes the key MS/MS parameters for the analysis of derivatized this compound (referred to as d3ERY).

| Parameter | Derivatized L-Hercynine (ERY) | Derivatized this compound (d3ERY) |

| Precursor Ion (m/z) | 270.28 | 273.21 |

| Product Ion (m/z) | 95 | 95 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The synthesis of this compound is typically achieved through the methylation of L-histidine using a deuterated methylating agent, such as iodomethane-d3.[6] This synthetic route confirms that the three deuterium atoms are located on one of the methyl groups of the trimethylammonium moiety.

For reference, the known ¹H and ¹³C NMR spectral data for the precursor molecule, L-histidine, can be found in public databases such as the Human Metabolome Database (HMDB).[7] The key difference in the ¹H NMR spectrum of this compound compared to non-deuterated L-Hercynine would be the reduced integration of the signal corresponding to the trimethylammonium protons. In the ¹³C NMR spectrum, the carbon atom of the CD₃ group would exhibit a characteristic multiplet due to C-D coupling and a significant isotopic shift.

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of ergothioneine, where L-Hercynine is a key intermediate, and a typical experimental workflow for the analysis of this compound.

Caption: Simplified biosynthetic pathway of ergothioneine from L-histidine.

Caption: Experimental workflow for the quantitative analysis of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

The Biological Function of Deuterated L-Hercynine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hercynine, a naturally occurring amino acid derivative, serves as a direct precursor in the biosynthesis of L-ergothioneine, a potent and stable antioxidant of significant physiological importance. The strategic replacement of hydrogen with deuterium in drug molecules is a well-established method to enhance metabolic stability and improve pharmacokinetic profiles. This technical guide explores the hypothesized biological function of deuterated L-Hercynine. By leveraging the kinetic isotope effect, deuteration of L-Hercynine is proposed to reduce its rate of metabolic degradation, thereby functioning as a more efficient and sustained-release precursor for the endogenous synthesis of L-ergothioneine. This could potentially amplify the cytoprotective benefits of L-ergothioneine, offering a promising avenue for therapeutic development in conditions associated with oxidative stress and chronic inflammation. This document details the underlying biochemical pathways, proposed mechanisms of action, relevant experimental protocols, and comparative quantitative data.

Introduction: The L-Hercynine to L-Ergothioneine Axis

L-Hercynine is a trimethylated derivative of the amino acid L-histidine.[1][2] While exhibiting some biological activity, its primary significance lies in its role as the penultimate precursor in the microbial biosynthesis of L-ergothioneine (EGT).[3][4][5] EGT is a unique thiol-containing amino acid that the human body cannot synthesize, yet it accumulates in tissues via a specific transporter, OCTN1 (SLC22A4), signifying its physiological importance.[6][7][8] EGT is recognized for its powerful antioxidant and cytoprotective properties, which are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and protect against cellular damage.[4][7][9][10][11]

Deuteration is a pharmaceutical strategy where specific hydrogen atoms in a molecule are replaced with their stable, non-radioactive isotope, deuterium.[12][13] This substitution increases the mass of the atom, leading to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor change can have a profound impact on the molecule's metabolism.

The Rationale for Deuterating L-Hercynine: The Kinetic Isotope Effect

The enzymatic cleavage of a C-H bond is often a rate-limiting step in the metabolism of many compounds. Due to its greater bond energy, a C-D bond is more difficult for enzymes, particularly cytochrome P450 isozymes, to break. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can significantly slow down the metabolic breakdown of a deuterated molecule.[12][14]

The primary hypothesis for the biological function of deuterated L-Hercynine is that it will serve as a metabolically stabilized prodrug or precursor to L-ergothioneine. By reducing the rate of its degradation, a greater proportion of administered deuterated L-Hercynine would be available for the enzymatic conversion to L-ergothioneine, leading to higher and more sustained levels of this vital antioxidant in the body. Potential benefits include:

-

Improved Pharmacokinetic Profile: A longer half-life and increased bioavailability.[15][16]

-

Enhanced Therapeutic Efficacy: More sustained production of EGT could lead to more pronounced and lasting antioxidant and anti-inflammatory effects.

-

Reduced Metabolic Load: Slower metabolism may lead to the formation of fewer unwanted metabolites.

L-Ergothioneine Biosynthesis Pathway

L-ergothioneine is synthesized in certain fungi and bacteria from L-histidine in a multi-step enzymatic process. L-Hercynine is the key intermediate in this pathway. The process begins with the methylation of L-histidine to form L-Hercynine, which then undergoes sulfurization to yield L-ergothioneine.[3][7][10][17]

Figure 1: Biosynthetic pathway of L-Ergothioneine from L-Histidine.

Proposed Mechanism of Action of Deuterated L-Hercynine

The core of the proposed biological function is enhanced metabolic stability. L-Hercynine, like other amino acid derivatives, is subject to various metabolic processes. Deuteration, particularly on the methyl groups or the imidazole ring, would fortify it against enzymatic attack.

References

- 1. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 2. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 3. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The unusual amino acid l-ergothioneine is a physiologic cytoprotectant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Ergothioneine from Endogenous Hercynine in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ergothioneine biosynthesis: The present state and future prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 13. Deuterated drug - Wikipedia [en.wikipedia.org]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of Ergothioneine, Hercynine, and Histidine on Oxidative Degradation of Hyaluronan and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

L-Hercynine: A Historical and Technical Guide to its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical research context of L-Hercynine, a naturally occurring betaine derivative of the amino acid L-histidine. Primarily known as the direct precursor to the potent antioxidant L-ergothioneine, the scientific investigation of L-Hercynine has been intrinsically linked to understanding the biosynthesis of its more famous derivative. This document details the seminal moments in L-Hercynine research, from its first chemical synthesis to the elucidation of its role in microbial metabolic pathways. It serves as a comprehensive resource, offering detailed experimental protocols from key historical studies, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows.

Discovery and Initial Characterization

L-Hercynine, chemically known as α-carboxy-N,N,N-trimethyl-L-histidinium, was identified in the mid-20th century. Its discovery was a direct result of investigations into the structure and biosynthesis of L-ergothioneine, a sulfur-containing amino acid that had been isolated decades earlier. Early research focused on its isolation from natural sources and its chemical characterization.

First Chemical Synthesis (Melville et al., 1968)

The first chemical synthesis of L-Hercynine was a significant milestone, confirming its structure and providing a means to produce the compound for further study. The landmark two-step synthesis from L-histidine was reported by Melville and his team in 1968.[1][2][3] This method, while foundational, faced challenges in purification, often requiring laborious ion-exchange chromatography to separate L-Hercynine from reaction byproducts and salts.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments that defined the early understanding of L-Hercynine.

Two-Step Chemical Synthesis of L-Hercynine from L-Histidine

This protocol is based on the work of Melville and his team (Reinhold, V. et al., 1968).[1][2][3]

Step 1: Synthesis of L-N,N-dimethyl-histidine

-

Reaction Setup: L-histidine is subjected to methylation under reducing conditions. This is achieved using formaldehyde in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the mixture is hydrogenated until the consumption of hydrogen ceases.

-

Work-up and Purification: Following the reaction, the catalyst is removed by filtration. The desired intermediate, L-N,N-dimethyl-histidine, is then obtained by recrystallization from the filtrate after treatment with organic solvents.

Step 2: Quaternization to L-Hercynine

-

Reaction Setup: The L-N,N-dimethyl-histidine obtained in the first step is methylated using methyl iodide.

-

Reaction Conditions: The reaction is performed at a pH of 9.

-

Work-up and Purification: The final product, L-Hercynine, is obtained after treatment and subsequent purification. Historically, this involved ion-exchange chromatography, followed by recrystallization to yield pure L-Hercynine.

Elucidation of the Biosynthetic Pathway of L-Ergothioneine via L-Hercynine

The role of L-Hercynine as a direct precursor in the biosynthesis of L-ergothioneine was established through a series of elegant isotopic tracer studies in various microorganisms. The following generalized protocol is based on the methodologies employed by researchers like Genghof and Van Damme (1964) and Ishikawa et al. (1974).[4][5]

1. Culture and Labeling:

-

A microorganism known to produce ergothioneine (e.g., Mycobacterium smegmatis or Neurospora crassa) is cultured in a chemically defined medium.

-

Radiolabeled precursors, such as L-[¹⁴C]histidine and [³⁵S]sulfate, are introduced into the culture medium.

2. Incubation and Harvesting:

-

The microorganisms are incubated for a sufficient period to allow for the uptake of the labeled precursors and their incorporation into metabolic products.

-

The cells are then harvested by centrifugation or filtration.

3. Extraction:

-

The harvested cells are lysed, and the intracellular metabolites, including L-Hercynine and L-ergothioneine, are extracted.

4. Purification and Separation:

-

The extract is subjected to purification and separation techniques to isolate L-Hercynine and L-ergothioneine. A common historical method involved chromatography on alumina columns.[4][5]

5. Detection and Quantification:

-

The radioactivity of the isolated L-Hercynine and L-ergothioneine fractions is measured using a scintillation counter or other appropriate detector.

-

The presence of the ¹⁴C label in both L-Hercynine and L-ergothioneine, and the ³⁵S label only in L-ergothioneine, confirms that L-histidine is first converted to L-Hercynine, which is then sulfurized to form L-ergothioneine.

Quantitative Data

The following tables summarize the key quantitative data from the historical research on L-Hercynine.

| Parameter | Value | Reference |

| Chemical Synthesis | ||

| Yield of L-N,N-dimethyl-histidine | 82% | Reinhold, V. et al., J. Med. Chem. 1968 |

| Yield of L-Hercynine | 89% | Reinhold, V. et al., J. Med. Chem. 1968 |

| Overall Yield | 73% | Reinhold, V. et al., J. Med. Chem. 1968 |

Table 1: Yields for the two-step chemical synthesis of L-Hercynine.

Visualizations

The following diagrams illustrate the key pathways and workflows in L-Hercynine research.

Caption: Chemical synthesis of L-Hercynine from L-Histidine.

Caption: Biosynthetic pathway of L-Ergothioneine from L-Histidine.

Caption: Experimental workflow for isotopic tracer studies.

Historical Context and Evolving Perspectives

The historical research on L-Hercynine was predominantly driven by the scientific community's interest in L-ergothioneine. As the direct and obligatory precursor, understanding the formation of L-Hercynine was crucial to unraveling the complete biosynthetic pathway of ergothioneine. Early studies did not attribute any significant independent physiological role to L-Hercynine itself. It was viewed as a transient metabolic intermediate.

This perspective has begun to evolve in the 21st century with the advancement of metabolomics. Recent studies have identified L-Hercynine as a potential biomarker. For instance, the ratio of L-Hercynine to L-ergothioneine has been proposed as an index of ergothioneine metabolism and may be associated with cognitive reserve. This suggests that while historically viewed as a simple precursor, the cellular levels of L-Hercynine may have physiological significance that is yet to be fully understood.

Conclusion

The journey of L-Hercynine research, from its initial synthesis to its established role as a key intermediate in L-ergothioneine biosynthesis, provides a fascinating case study in the progression of biochemical investigation. The foundational work of early researchers laid the groundwork for our current understanding of this molecule. While historically overshadowed by its more famous derivative, emerging research suggests that L-Hercynine may yet hold undiscovered biological importance, warranting further investigation by the modern scientific community. This guide serves as a testament to the meticulous experimental work of the past and a resource for future explorations into the multifaceted roles of L-Hercynine.

References

- 1. US20170283382A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 2. EP3194372B1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 3. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 4. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOSYNTHESIS OF ERGOTHIONEINE AND HERCYNINE BY MYCOBACTERIA [ouci.dntb.gov.ua]

Methodological & Application

Application Note: L-Hercynine-d3 for the Quantitative Analysis of L-Hercynine by Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in metabolomics, pharmacokinetic studies, and antioxidant research.

Introduction

L-Hercynine is a histidine-derived betaine and a direct metabolic precursor to the potent antioxidant L-Ergothioneine.[1] Accurate quantification of L-Hercynine in biological matrices is crucial for understanding the biosynthetic pathway of L-Ergothioneine and its role in cellular protection against oxidative stress.[2][3] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high selectivity and sensitivity.[4]

The gold standard for quantification in mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS).[5] L-Hercynine-d3, a deuterated analog of L-Hercynine, is an ideal internal standard. It co-elutes with the native analyte and exhibits identical ionization and fragmentation behavior, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision.[6] This application note provides a detailed protocol for the quantification of L-Hercynine in human whole blood using this compound as an internal standard.[2][7]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the workflow. The SIL-IS is chemically identical to the analyte but has a different mass. The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass-to-charge ratios (m/z). By measuring the peak area ratio of the native analyte to the SIL-IS, variations introduced during the analytical process are normalized, leading to highly accurate and precise quantification.

Caption: Principle of Isotope Dilution using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Experimental Protocol: Quantification of L-Hercynine in Human Whole Blood

This protocol is adapted from the validated method described by Sotgia et al. (2018) in Molecules.[2][3][7]

Materials and Reagents

-

L-Hercynine standard

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile, water, and formic acid

-

Diethylpyrocarbonate (DEPC) for derivatization

-

Sodium phosphate dibasic heptahydrate

-

Human whole blood (or other biological matrix)

-

Micro-concentrators/ultrafiltration units (e.g., 10 kDa MWCO)

Preparation of Solutions

-

Analyte Stock Solution (5 mmol/L): Prepare in ultrapure water.

-

Internal Standard (this compound) Stock Solution (5 mmol/L): Prepare in ultrapure water.

-

Calibration Standards: Serially dilute the analyte stock solution in ultrapure water to prepare calibration standards ranging from 35 to 1120 nmol/L.[2]

-

Working Internal Standard Solution: Spike each calibration standard and sample with this compound to a final fixed concentration.

-

Derivatization Reagent (DEPC): Prepare a 33 mmol/L solution in ultrapure water.

-

Reaction Buffer: Prepare a 100 mmol/L sodium phosphate buffer and adjust the pH to 9.3.

Sample Preparation Workflow

The sample preparation involves red blood cell lysis, protein removal, and a crucial derivatization step to improve chromatographic retention on a C18 column.[2]

-

Cell Lysis: Lyse red blood cells by adding cold ultrapure water to the whole blood sample.

-

Spiking: Add a known volume of the this compound working solution to each sample.

-

Protein Removal: Filter the samples using micro-concentrators (e.g., 10 kDa cutoff) by centrifugation at a controlled temperature (4 °C).[2]

-

Derivatization:

-

To the clear filtered fluid, add the reaction buffer (pH 9.3).

-

Add the DEPC solution and incubate to allow the derivatization of L-Hercynine and this compound.

-

-

Final Preparation: The derivatized sample is now ready for injection into the LC-MS/MS system.

Caption: Experimental workflow for the preparation of whole blood samples.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Setting |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Isocratic: 95% aqueous 0.1% formic acid, 5% acetonitrile[2] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 °C[2] |

| Injection Volume | 5 µL[2] |

| Run Time | 10 minutes[2] |

Table 2: Tandem Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Source Temperature | 150 °C[2] |

| Desolvation Temperature | 500 °C[2] |

| Capillary Voltage | 2.5 kV[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| L-Hercynine MRM | m/z 270.28 → 95[2][3] |

| This compound MRM | m/z 273.21 → 95[2][3] |

| Dwell Time | 0.1 s[2] |

Note: The m/z values correspond to the derivatized forms of the analytes.

Method Performance Characteristics

The following data, summarized from a validated method, demonstrates the performance of this analytical approach.[2][3][7]

Table 3: Summary of Quantitative Method Performance

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999[2] |

| Calibration Range | 35 – 1120 nmol/L[3] |

| Limit of Detection (LOD) | 10.30 nmol/L[2][7] |

| Limit of Quantification (LOQ) | 31.21 nmol/L[2][7] |

| Intra-day Precision (%RSD) | < 7%[2] |

| Inter-day Precision (%RSD) | < 7%[2] |

Biochemical Context: L-Ergothioneine Biosynthesis

L-Hercynine is a key intermediate in the biosynthesis of L-Ergothioneine. Understanding this pathway is often the motivation for measuring L-Hercynine levels. The process begins with the amino acid L-histidine.

Caption: Simplified biosynthetic pathway from L-Histidine to L-Ergothioneine.

Conclusion

The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of L-Hercynine in complex biological matrices like whole blood. The detailed LC-MS/MS protocol presented here, including sample preparation with derivatization, offers excellent sensitivity and linearity. This application is highly valuable for researchers in pharmacology, nutrition, and clinical diagnostics who are investigating the roles of L-Hercynine and L-Ergothioneine in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home - Cerilliant [cerilliant.com]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of L-Hercynine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hercynine is the biological precursor to L-ergothioneine, a potent antioxidant and cytoprotectant.[1][2] The quantification of L-Hercynine in human plasma is of growing interest for its potential role as a biomarker in studies related to oxidative stress and various biological processes.[1][3] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of L-Hercynine in human plasma.

The method employs L-Hercynine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol involves a chemical derivatization step followed by chromatographic separation on a C18 column and detection using Multiple Reaction Monitoring (MRM) in positive ion mode.[1][3][4]

L-Hercynine Biosynthesis

L-Hercynine is synthesized in certain bacteria and fungi from the amino acid L-histidine through enzymatic methylation.[5][6] This initial step is critical in the overall pathway leading to L-ergothioneine.[7]

Caption: Biosynthesis of L-Hercynine from L-Histidine.

Experimental Protocol

Materials and Reagents

-

L-Hercynine hydrochloride

-

This compound hydrochloride (Internal Standard)

-

Diethylpyrocarbonate (DEPC)

-

Formic Acid (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA)

-

Sodium Phosphate Dibasic Heptahydrate

Preparation of Standards and Solutions

-

Stock Solutions (1 mmol/L): Prepare stock solutions of L-Hercynine and this compound in ultrapure water.

-

Working Standard Solutions: Prepare fresh working standards by diluting the L-Hercynine stock solution with water to create calibration standards ranging from 35 to 1120 nmol/L.[3][4]

-

Internal Standard Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in ultrapure water.[3]

-

Derivatization Buffer: Prepare a 100 mmol/L solution of sodium phosphate dibasic heptahydrate in ultrapure water, adjusting the pH to 9.3.[3]

Sample Preparation Workflow

The following protocol outlines the key steps for preparing plasma samples for analysis. This procedure includes a derivatization step with DEPC to form a carbethoxy derivative, which enhances chromatographic retention and detection.[1][3][4]

References

- 1. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genetic and Metabolomic Dissection of the Ergothioneine and Selenoneine Biosynthetic Pathway in the Fission Yeast, S. pombe, and Construction of an Overproduction System - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: L-Hercynine-d3 in Clinical Oxidative Stress Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in numerous diseases.[1][2] L-ergothioneine (ET), a diet-derived sulfur-containing amino acid, is recognized for its potent antioxidant and cytoprotective properties.[3][4][5] It accumulates in tissues susceptible to oxidative damage and plays a role in mitigating ROS-induced damage.[2][4]

L-hercynine is a metabolic precursor and a stable oxidation product of L-ergothioneine.[6][7] The conversion of ET to L-hercynine can be facilitated by ROS, making the ratio of L-hercynine to L-ergothioneine (Hcy:ET) a potential biomarker for assessing ET metabolism and the cellular redox state.[8][9] In clinical research, accurately quantifying endogenous analytes like L-hercynine requires a robust internal standard to correct for sample loss during preparation and variations in instrument response.

L-Hercynine-d3, a deuterated isotopologue of L-hercynine, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This application note provides detailed protocols for the use of this compound in clinical studies of oxidative stress.

Application: Biomarker Quantification

The primary application of this compound is as an internal standard for the accurate and precise quantification of L-hercynine in biological matrices, such as whole blood, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] Given that L-hercynine is a metabolite of the antioxidant L-ergothioneine, its measurement can provide insights into:

-

Oxidative Stress Status: The ratio of L-hercynine to its precursor L-ergothioneine may serve as an index of oxidative stress, where an elevated ratio could indicate increased ROS activity.[8]

-

Metabolism of Antioxidants: Tracking L-hercynine levels helps in understanding the in vivo metabolism and turnover of L-ergothioneine, a key dietary antioxidant.[3][8]

-

Cognitive Health Research: The plasma Hcy:ET ratio has been proposed as a novel biomarker of cognitive reserve in Alzheimer's disease, a condition associated with significant oxidative stress.[8]

Metabolic and Signaling Pathways

L-ergothioneine is a potent antioxidant that protects cells from oxidative damage through various mechanisms, including the direct scavenging of free radicals and the chelation of metal cations.[2][4] Under conditions of oxidative stress, L-ergothioneine can be oxidized, leading to the formation of metabolites, including L-hercynine.[8] The specific transporter protein OCTN1 facilitates the uptake and accumulation of L-ergothioneine in tissues prone to oxidative stress.

Quantitative Data

Accurate quantification is crucial for establishing baseline levels and detecting pathological changes. The following table summarizes key quantitative parameters from a study that developed a method for L-hercynine analysis in human whole blood.[9][10]

| Parameter | Value | Matrix | Population |

| Average Concentration | 178.5 ± 118.1 nmol/L | Whole Blood | 30 healthy male volunteers (aged 77 ± 12 years) |

| Linearity Range | 35–1120 nmol/L | Whole Blood | N/A |

| Limit of Detection (LOD) | 10.30 nmol/L | Whole Blood | N/A |

| Limit of Quantification (LOQ) | 31.21 nmol/L | Whole Blood | N/A |

| Intra-day Precision | < 7% | Whole Blood | N/A |

| Intermediate Precision | < 7% | Whole Blood | N/A |

| Correlation with ET | r = 0.8915 (p < 0.0001) | Whole Blood | Healthy Human Subjects |

Table 1: Quantitative data for L-Hercynine analysis in human whole blood. Data sourced from Mangoni et al. (2018)[9][10] and Cheah et al.[3].

Experimental Protocols

Protocol: Quantification of L-Hercynine in Human Whole Blood by LC-MS/MS

This protocol is adapted from the validated method described by Mangoni et al. (2018).[9][10] It details the use of this compound as an internal standard for accurate measurement.

5.1.1 Materials and Reagents

-

L-Hercynine standard

-

This compound (Internal Standard)

-

Human whole blood (collected in EDTA tubes)

-

Ultrapure water (Milli-Q or equivalent)

-

Diethylpyrocarbonate (DEPC)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Micro concentrators/ultrafiltration units (e.g., 10 kDa MWCO)

-

Refrigerated centrifuge

-

LC-MS/MS system

5.1.2 Sample Preparation

-

Internal Standard Spiking: Add this compound solution to whole blood samples, standards, and quality controls to achieve a final concentration within the calibrated range.

-

Red Blood Cell Lysis: Add 4 volumes of cold ultrapure water to 1 volume of the spiked whole blood sample. Vortex briefly to mix.

-

Filtration: Transfer the lysate to a micro concentrator unit. Centrifuge at 14,000 x g for 30 minutes at 4 °C.

-

Derivatization: Transfer the clear filtrate to a new microcentrifuge tube. Add DEPC solution, vortex, and incubate to allow for the derivatization of L-hercynine and this compound. This step improves chromatographic retention and detection sensitivity.

-

Analysis: Transfer the final derivatized sample to an autosampler vial for LC-MS/MS analysis.

5.1.3 LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.[9]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MS Detection: Multiple Reaction Monitoring (MRM)

5.1.4 Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (L-Hercynine / this compound) against the concentration of the calibration standards.

-

Use a linear regression model to fit the curve.

-

Determine the concentration of L-Hercynine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for the reliable quantification of L-hercynine in clinical samples. Its use as an internal standard in LC-MS/MS methods enables researchers to accurately investigate the role of the L-ergothioneine/L-hercynine metabolic axis in diseases associated with oxidative stress. The protocols and data presented here provide a framework for incorporating this biomarker into clinical studies, potentially leading to new diagnostic insights and therapeutic strategies for managing oxidative stress-related conditions.

References

- 1. ergothioneine-as-a-natural-antioxidant-against-oxidative-stress-related-diseases - Ask this paper | Bohrium [bohrium.com]

- 2. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3194372A1 - Method for producing pure l-hercynine - Google Patents [patents.google.com]

- 7. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of an LC⁻Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Ergothioneine in Tissue Samples Using L-Hercynine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergothioneine (ET) is a naturally occurring amino acid and antioxidant that is acquired through diet. It accumulates in tissues and cells that are often subjected to high levels of oxidative stress. Given its potential role in cytoprotection, the accurate quantification of ergothioneine in various tissues is of significant interest in biomedical research and drug development. This document provides detailed application notes and protocols for the measurement of ergothioneine in tissue samples using a stable isotope-labeled internal standard, L-Hercynine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). L-Hercynine is a precursor in the biosynthesis of ergothioneine, making its deuterated form an excellent choice for an internal standard to ensure accurate and precise quantification.

Ergothioneine Biosynthetic Pathway

The biosynthesis of ergothioneine is not performed by animals; it is obtained from dietary sources. In organisms that can synthesize it, the pathway begins with the methylation of histidine to form hercynine. Subsequently, a sulfur atom is incorporated from cysteine to produce ergothioneine.

Caption: Biosynthetic pathway of ergothioneine from L-histidine.

Experimental Workflow for Ergothioneine Quantification

The overall workflow for quantifying ergothioneine in tissue samples involves tissue homogenization, protein precipitation and extraction of the analyte and internal standard, followed by LC-MS/MS analysis.

Caption: General experimental workflow for ergothioneine quantification in tissue.

Detailed Experimental Protocols

Protocol 1: Tissue Sample Preparation and Extraction

This protocol is adapted for the extraction of ergothioneine from various animal tissues.

Materials:

-

Tissue samples (e.g., liver, kidney, brain, spleen)

-

Deionized water, HPLC grade

-

Methanol, LC-MS grade

-

This compound internal standard solution (concentration to be optimized based on expected ergothioneine levels)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Homogenizer (e.g., bead beater, ultrasonic homogenizer, or Potter-Elvehjem homogenizer)

-

Centrifuge capable of reaching >10,000 x g and maintaining 4°C

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Procedure:

-

Tissue Excision and Washing: Excise the tissue of interest and place it on ice. For tissues with high blood content like the heart, it is recommended to wash thoroughly with ice-cold PBS to remove excess blood before snap-freezing in liquid nitrogen.

-

Tissue Weighing and Homogenization:

-

Accurately weigh approximately 10-50 mg of the frozen tissue.

-

Transfer the weighed tissue to a suitable homogenization tube.

-

Add a pre-determined volume of ice-cold deionized water containing the this compound internal standard. A typical ratio is 100 µL of water per 10 mg of tissue.

-

Homogenize the tissue on ice until a uniform homogenate is obtained. The specific homogenization parameters (e.g., speed, duration, cycles) should be optimized for each tissue type.

-

-

Protein Precipitation and Analyte Extraction:

-

To the tissue homogenate, add 4 volumes of ice-cold methanol (e.g., 400 µL of methanol for every 100 µL of homogenate).

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate the samples at -20°C for at least 2 hours (overnight is also acceptable) to facilitate protein precipitation.

-

-

Centrifugation and Supernatant Collection:

-

Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted ergothioneine and this compound, without disturbing the protein pellet.

-

-

Drying and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

Vortex briefly and centrifuge at high speed for 5-10 minutes to pellet any remaining particulates.

-

-

Sample Analysis:

-

Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS).

LC Parameters (Example):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining and separating polar compounds like ergothioneine. An example is a Waters CORTECS UPLC HILIC column (2.1 x 100 mm, 1.6 µm).

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A gradient elution may be necessary to achieve optimal separation. An example could be:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6.1-8 min: Return to 95% B and equilibrate

-

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 30-40°C

-

Injection Volume: 2-10 µL

MS/MS Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions can be used for monitoring ergothioneine and this compound. These should be optimized on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (example) |

| Ergothioneine | 230.1 | 127.1 | 20 |

| 230.1 | 184.1 | 15 | |

| This compound | 201.1 | 98.1 | 25 |

| 201.1 | 142.1 | 18 |

Note: The exact m/z values and collision energies should be determined by direct infusion of analytical standards on the mass spectrometer being used.

Data Presentation and Method Validation

The performance of the analytical method should be thoroughly validated. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Ergothioneine Quantification

| Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (R²) | > 0.99 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 5 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 15 ng/mL |

| Intra-day Precision (%RSD) | < 15% | 4.5% |

| Inter-day Precision (%RSD) | < 15% | 6.8% |

| Accuracy (% Recovery) | 85-115% | 92-107% |

| Matrix Effect | 80-120% | 95% |

Table 2: Example Ergothioneine Concentrations in Mouse Tissues

The following table presents example concentrations of ergothioneine found in various mouse tissues, as reported in the literature. These values can serve as a general reference.

| Tissue | Ergothioneine Concentration (nmol/g wet weight) |

| Liver | ~150-200 |

| Kidney | ~100-150 |

| Spleen | ~80-120 |

| Brain | ~5-15 |

| Heart | ~20-40 |

| Lung | ~40-60 |

Note: These values are approximate and can vary based on diet, age, and other factors.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ergothioneine in tissue samples by LC-MS/MS. The detailed protocols and validation guidelines presented in these application notes are intended to assist researchers in accurately measuring this important antioxidant, thereby facilitating a better understanding of its physiological roles and potential therapeutic applications. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality, reproducible data.

Application Notes: Quantitative Analysis of L-Hercynine in Human Whole Blood Using L-Hercynine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of L-Hercynine in human whole blood using L-Hercynine-d3 as an internal standard (IS). The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol includes procedures for sample preparation involving red blood cell lysis and protein removal, derivatization of L-Hercynine with diethylpyrocarbonate (DEPC), and subsequent analysis by LC-MS/MS. This method is suitable for researchers, scientists, and drug development professionals investigating the role of L-Hercynine in various biological processes, including its relationship with the antioxidant L-Ergothioneine and oxidative stress.

Introduction

L-Hercynine is a precursor and metabolite of the potent dietary antioxidant L-Ergothioneine.[1][2] The quantification of L-Hercynine in biological matrices such as whole blood is crucial for understanding the pharmacokinetics, metabolism, and physiological roles of ergothioneine. Given that the vast majority of blood ergothioneine is found in red blood cells, whole blood is the preferred matrix for analysis.[3] Stable isotope-labeled internal standards, such as this compound, are best practice for quantitative LC-MS/MS analysis as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[4][5]

This protocol details a validated LC-MS/MS method for the determination of L-Hercynine in human whole blood, adapted from the work of Sotgia et al. (2018).[1][6] The method involves hypotonic lysis of red blood cells, protein precipitation via ultrafiltration, derivatization of the analyte and internal standard, followed by isocratic chromatographic separation and detection by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

L-Hercynine hydrochloride (≥98% purity)

-

This compound (as internal standard)

-

Diethylpyrocarbonate (DEPC)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Human whole blood (with anticoagulant, e.g., EDTA)

-

Phosphate buffer (100 mmol/L, pH ~9.0)

-

Agilent Zorbax Eclipse Plus C18 column (4.6 x 100 mm, 3.5 µm) or equivalent[2][9]

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of L-Hercynine in ultrapure water.

-

Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare intermediate working solutions of L-Hercynine and this compound by diluting the stock solutions with ultrapure water.

-

-

Calibration Standards (CS):

-

Prepare a series of calibration standards by spiking blank human whole blood with the L-Hercynine working solution to achieve final concentrations covering the desired linear range (e.g., 35–1120 nmol/L).[6]

-

-

Quality Control (QC) Samples:

Sample Preparation

-

Red Blood Cell Lysis:

-

To 400 µL of whole blood sample (CS, QC, or unknown), add 500 µL of cold ultrapure water (a sample to water ratio of 1:1.25).[6]

-

Vortex briefly to mix.

-

-

Protein Removal:

-

Transfer the lysed sample to a Vivaspin® 500 micro concentrator (10 kDa MWCO).

-

Centrifuge at 21,380 x g for 30 minutes at 4°C.[6]

-

-

Derivatization:

-

Transfer 120 µL of the clear filtrate to a clean microcentrifuge tube.

-

Add the this compound internal standard working solution.

-

Add 20 µL of 100 mmol/L phosphate buffer.[6]

-

Add 40 µL of DEPC.[6]

-

Vortex the mixture and let it stand at room temperature for 5 minutes.[6]

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | 95% Aqueous 0.1% v/v Formic Acid : 5% Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

| Mode | Isocratic |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Desolvation Gas | Nitrogen (600 L/h) |

| Collision Gas | Argon (0.5 mL/h) |

| Dwell Time | 0.1 s |

MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |

| Derivatized L-Hercynine | 270.28 | 95 | 28 | 27 |

| Derivatized this compound | 273.21 | 95 | 35 | 25 |

Data Presentation

The following table summarizes the performance characteristics of the described method.

Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 35–1120 nmol/L | [6] |

| Coefficient of Determination (r²) | >0.999 | [2] |

| Limit of Detection (LOD) | 10.30 nmol/L | [6] |

| Limit of Quantification (LOQ) | 31.21 nmol/L | [6] |

| Intra-day Precision (%RSD) | <7% | [6] |

| Inter-day Precision (%RSD) | <7% | [6] |

Visualizations

References

- 1. pharmoutsource.com [pharmoutsource.com]

- 2. agilent.com [agilent.com]

- 3. chromtech.com [chromtech.com]

- 4. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmp-micro.com [cmp-micro.com]

- 6. moph.gov.lb [moph.gov.lb]

- 7. shop.sartorius.com [shop.sartorius.com]

- 8. vivaproducts.com [vivaproducts.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. anivet.au.dk [anivet.au.dk]

Application Notes and Protocols: L-Hercynine-d3 in Metabolomics Studies of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for elucidating the biochemical underpinnings of complex diseases. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, metabolomics offers a unique window into the metabolic dysregulations that precede and accompany neuronal loss. L-Hercynine, a metabolite of the potent antioxidant L-ergothioneine, has emerged as a molecule of interest in these studies. Altered levels of L-ergothioneine and the L-Hercynine to L-ergothioneine ratio have been observed in patients with cognitive impairment and neurodegenerative diseases, suggesting their involvement in disease pathogenesis.[1][2]

L-Hercynine-d3, a stable isotope-labeled form of L-Hercynine, serves as an ideal internal standard for quantitative metabolomics studies using liquid chromatography-mass spectrometry (LC-MS/MS). Its use allows for precise and accurate quantification of endogenous L-Hercynine by correcting for variations in sample preparation and instrument response. These application notes provide detailed protocols for the use of this compound in the analysis of biological samples relevant to neurodegenerative disease research.

Quantitative Data Summary

The following tables summarize the reported concentrations of L-Hercynine and related metabolites in human samples. This data can serve as a reference for researchers designing and interpreting metabolomics studies in neurodegenerative diseases.

Table 1: L-Hercynine Concentrations in Human Whole Blood

| Population | Analyte | Concentration (nmol/L) | Analytical Method | Reference |

| Healthy Male Volunteers (aged 77 ± 12 years) | L-Hercynine | 178.5 ± 118.1 | LC-MS/MS | [3][4][5][6] |

Table 2: Relative Changes in L-Ergothioneine and L-Hercynine in Neurodegenerative Diseases

| Condition | Analyte/Ratio | Observation | Significance | Reference |

| Dementia | Plasma L-Ergothioneine | Lowest compared to No Cognitive Impairment (NCI) and Cognitive Impairment, No Dementia (CIND) | p < 0.001 vs. NCI and CIND | [1][2] |

| Dementia | Plasma L-Hercynine to L-Ergothioneine Ratio | Significant increase compared to NCI | p < 0.01 vs. NCI | [1][2] |

| Cognitive Impairment, No Dementia (CIND) | Plasma L-Ergothioneine | Intermediate levels between NCI and Dementia | p < 0.001 vs. NCI | [1][2] |

| Parkinson's Disease | Plasma L-Ergothioneine | Significantly decreased levels in patients | Not specified | [7][8] |

Experimental Protocols

Protocol 1: Quantitative Analysis of L-Hercynine in Human Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol is adapted from the method described by Sotgia et al. (2018).[3][4][5][6][9][10]

1. Materials and Reagents:

-

L-Hercynine analytical standard

-

This compound internal standard

-

Ultrapure water (Milli-Q grade or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Diethylpyrocarbonate (DEPC)

-

Micro-concentrators/ultrafiltration units (e.g., 3 kDa MWCO)

-

Whole blood samples (collected in EDTA or heparin tubes)

2. Sample Preparation:

-

Lysis of Red Blood Cells: To 200 µL of whole blood, add 200 µL of cold ultrapure water containing this compound at a known concentration (e.g., 100 nmol/L). Vortex briefly to mix.

-

Filtration: Filter the lysed sample using a micro-concentrator by centrifugation at a controlled temperature of 4 °C to remove proteins and other high molecular weight components.

-

Derivatization: Transfer the clear filtrate to a new tube. Add DEPC to derivatize L-Hercynine and this compound. The reaction can be carried out at room temperature.

-

Sample Dilution: After derivatization, dilute the sample with the initial mobile phase (e.g., 95:5 aqueous 0.1% formic acid:acetonitrile) to the desired concentration for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: An isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B can be used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Derivatized L-Hercynine: m/z 270.28 → 95

-

Derivatized this compound: m/z 273.21 → 95

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the derivatized L-Hercynine standard to the this compound internal standard against the concentration of the L-Hercynine standard.

-